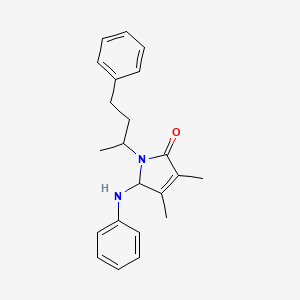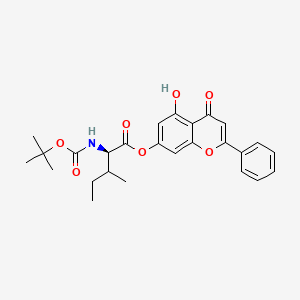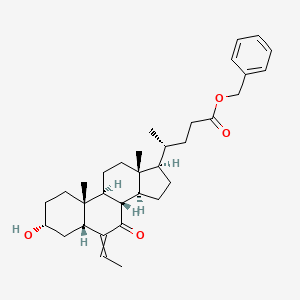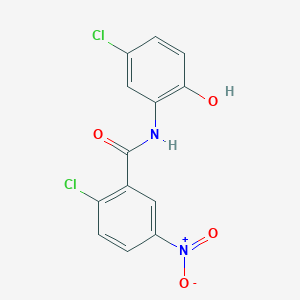![molecular formula C16H16N2O2 B12451676 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12451676.png)
1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings This compound is known for its vibrant color properties, making it a valuable dye in various industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-ethyl-2-aminophenol using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-acetylphenol under alkaline conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions: 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives
科学的研究の応用
1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers
作用機序
The compound exerts its effects primarily through its azo group, which can undergo redox reactions. In biological systems, the azo group can be reduced by enzymatic action to form amines, which may interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy group can also participate in hydrogen bonding, influencing the compound’s interaction with biological targets .
類似化合物との比較
- 1-{4-[(E)-(4-hydroxyphenyl)diazenyl]phenyl}ethanone
- 1-{4-[(E)-(5-methyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone
- 1-{4-[(E)-(5-ethyl-2-methoxyphenyl)diazenyl]phenyl}ethanone
Comparison: 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone is unique due to the presence of both ethyl and hydroxy groups, which enhance its reactivity and potential applications. The ethyl group increases the compound’s hydrophobicity, while the hydroxy group allows for hydrogen bonding and redox reactions. These features make it more versatile compared to similar compounds .
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
1-[4-[(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H16N2O2/c1-3-12-4-9-16(20)15(10-12)18-17-14-7-5-13(6-8-14)11(2)19/h4-10,20H,3H2,1-2H3 |
InChIキー |
IJCUGVLXFDXCRP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451608.png)


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)

![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
![4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451632.png)


![Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451657.png)
![N,N'-bis(4-chloro-3-methylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12451659.png)
